4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a butyl(methyl)sulfamoyl group and an anthracene-derived dioxo group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-4-15-28(2)34(32,33)19-12-9-17(10-13-19)26(31)27-18-11-14-22-23(16-18)25(30)21-8-6-5-7-20(21)24(22)29/h5-14,16H,3-4,15H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDOTPBQIJROHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with a secondary amine to form the sulfamoyl derivative.
Attachment of the Anthracene-Derived Dioxo Group: The final step involves the coupling of the anthracene-derived dioxo group to the benzamide core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide serves as a versatile building block in organic synthesis. Its functional groups allow for diverse chemical transformations, making it valuable in creating more complex molecules.
Biology
- Biological Activity Studies : Research has indicated that this compound may interact with specific enzymes and receptors, suggesting potential biological activities. For instance, studies on related compounds have shown their ability to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .
Medicine
- Therapeutic Agent Development : The unique structure of this compound positions it as a candidate for drug development targeting specific molecular pathways. Investigations into its anticancer properties have been promising, with some derivatives exhibiting significant anti-proliferative effects against various cancer cell lines .
Industry
- Advanced Material Development : Due to its chemical properties, this compound can be utilized in the formulation of advanced materials such as polymers and dyes. Its stability and reactivity make it suitable for applications in coatings and electronic devices.
Case Study 1: Anticancer Activity
A study conducted by Nemr et al. explored new benzenesulfonamide derivatives similar to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide. The results indicated that these compounds exhibited significant inhibition of CA IX and induced apoptosis in MDA-MB-231 cancer cells .
Case Study 2: Enzyme Inhibition
Research into sulfonamide derivatives has demonstrated their effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's . This highlights the potential therapeutic applications of compounds structurally related to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Uniqueness
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential role in inhibiting carbonic anhydrase II, which is critical for maintaining acid-base balance in tissues and plays a role in various physiological processes .
Antitumor Activity
Recent studies have indicated that compounds structurally related to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide exhibit significant antitumor properties. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against various bacterial strains. The sulfonamide group is known for its broad-spectrum antibacterial properties, which may be enhanced by the presence of the anthracene moiety, potentially increasing membrane permeability and disrupting bacterial cell function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide. Modifications to the butyl and methyl groups can significantly influence potency and selectivity. For example:
- Butyl Group : Enhances lipophilicity, facilitating better membrane penetration.
- Methyl Sulfamoyl Group : Contributes to the inhibition of target enzymes by mimicking substrate interactions.
Case Studies
- In Vitro Studies : A study examined the cytotoxic effects of related anthracene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis .
- Antimicrobial Efficacy : In a recent trial, derivatives were tested against multi-drug resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
